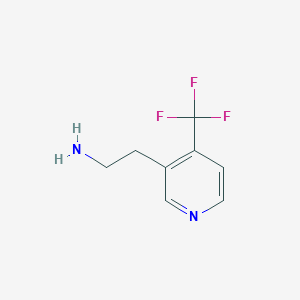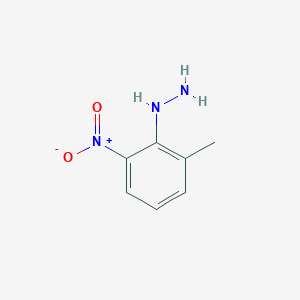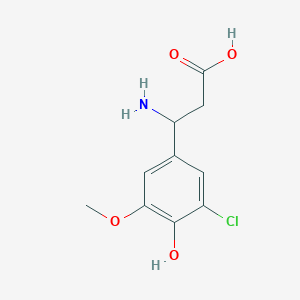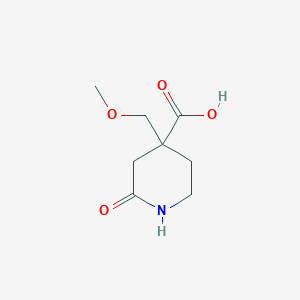
Cholesteryl octadec-9-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cholesteryl octadec-9-enoate, also known as cholesteryl oleate, is a cholesteryl ester formed from cholesterol and oleic acid. It is a significant lipid molecule found in various biological systems and plays a crucial role in lipid metabolism. The compound has the molecular formula C45H78O2 and is known for its involvement in the storage and transport of cholesterol within the body .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cholesteryl octadec-9-enoate can be synthesized through the esterification of cholesterol with oleic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial methods may also involve the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) to obtain the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions: Cholesteryl octadec-9-enoate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for understanding the compound’s behavior in different environments.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and results in the formation of oxidized derivatives.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst. This reaction converts the ester into its corresponding alcohol.
Substitution: Substitution reactions involve the replacement of the ester group with other functional groups.
Major Products Formed: The major products formed from these reactions include oxidized cholesteryl derivatives, reduced alcohols, and substituted cholesteryl compounds. These products have various applications in research and industry .
Wissenschaftliche Forschungsanwendungen
Cholesteryl octadec-9-enoate has numerous applications in scientific research, spanning chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a model compound to study lipid behavior and interactions. It is also employed in the synthesis of complex lipid molecules and as a standard in analytical techniques such as mass spectrometry .
Biology: In biological research, this compound is studied for its role in lipid metabolism and transport. It is a key component in the formation of lipoproteins, which are essential for cholesterol transport in the bloodstream .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It is studied for its role in atherosclerosis and cardiovascular diseases, as it is involved in the formation of plaques in arteries .
Industry: In the industrial sector, this compound is used in the production of cosmetics and pharmaceuticals. It is also employed in the formulation of lipid-based drug delivery systems .
Wirkmechanismus
Cholesteryl octadec-9-enoate exerts its effects through its involvement in lipid metabolism and transport. The compound is incorporated into lipoproteins, which transport cholesterol and other lipids through the bloodstream. The molecular targets of this compound include enzymes involved in lipid metabolism, such as acyl-CoA:cholesterol acyltransferase (ACAT) and cholesteryl ester transfer protein (CETP). These enzymes play a crucial role in the esterification and transfer of cholesterol esters, respectively .
Vergleich Mit ähnlichen Verbindungen
Cholesteryl palmitate: Formed from cholesterol and palmitic acid, it is a saturated cholesteryl ester.
Cholesteryl linoleate: Formed from cholesterol and linoleic acid, it is a polyunsaturated cholesteryl ester.
Uniqueness: Cholesteryl octadec-9-enoate is unique due to its monounsaturated nature, which influences its physical and chemical properties. This uniqueness makes it an important compound for studying lipid behavior and interactions .
Eigenschaften
Molekularformel |
C45H78O2 |
|---|---|
Molekulargewicht |
651.1 g/mol |
IUPAC-Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] octadec-9-enoate |
InChI |
InChI=1S/C45H78O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-43(46)47-38-30-32-44(5)37(34-38)26-27-39-41-29-28-40(36(4)24-22-23-35(2)3)45(41,6)33-31-42(39)44/h14-15,26,35-36,38-42H,7-13,16-25,27-34H2,1-6H3/t36-,38+,39+,40-,41+,42+,44+,45-/m1/s1 |
InChI-Schlüssel |
RJECHNNFRHZQKU-XNTGVSEISA-N |
Isomerische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-azabicyclo[2.2.2]octane-3-carboxylate hydrochloride](/img/structure/B12438764.png)





![cyclopentane;ditert-butyl-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;iron](/img/structure/B12438809.png)
![bis(9-({4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-{[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl}oxan-2-yl]-3-methylbut-2-enoyl}oxy)nonanoic acid) calcium dihydrate](/img/structure/B12438820.png)



![[4,5-Dihydroxy-6-[4-hydroxy-3-[3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyloxy]-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)oxan-3-yl] 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate](/img/structure/B12438851.png)


